molecular formula C23H18N4O3 B4161295 6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4161295
M. Wt: 398.4 g/mol
InChI Key: USKDMWUPLQLIEM-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with dimethyl, nitrophenyl, and pyridinyl groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

6,8-dimethyl-N-(4-nitrophenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-14-11-15(2)22-19(12-14)20(13-21(26-22)16-7-9-24-10-8-16)23(28)25-17-3-5-18(6-4-17)27(29)30/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDMWUPLQLIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration: The nitrophenyl group can be introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

    Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chloropyridine and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridinyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., chloropyridine) with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted quinoline and pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antiviral, or anticancer properties. Researchers may explore its potential as a therapeutic agent.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Quinoline derivatives are often used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: It can be studied for its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The nitrophenyl and pyridinyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide: A simpler derivative with potential antimicrobial properties.

    4-nitrophenyl-quinoline: A compound with similar substituents but lacking the pyridinyl group.

Uniqueness

6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
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6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

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